

AZD5099: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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Compound of Interest		
Compound Name:	AZD5099	
Cat. No.:	B1666220	Get Quote

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Executive Summary

AZD5099 is a novel pyrrolamide antibacterial agent that targets the ATP binding site of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE). Developed through a fragment-based approach, it demonstrated potent activity against Grampositive and fastidious Gram-negative bacteria. Preclinical studies revealed favorable pharmacokinetic properties, including improved in vivo clearance, partly attributed to reduced recognition by the multidrug resistance transporter Mrp2. Despite promising preclinical efficacy, particularly in a neutropenic mouse model of Staphylococcus aureus infection, the clinical development of **AZD5099** was halted during Phase I trials. This decision was based on high pharmacokinetic variability observed in healthy volunteers and preclinical safety signals related to mitochondrial changes. This document provides a comprehensive technical guide to the pharmacokinetics and pharmacodynamics of **AZD5099** based on publicly available data.

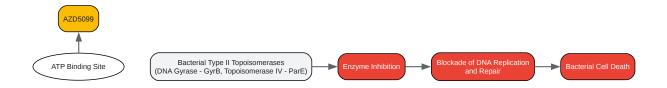
Pharmacodynamics

The primary mechanism of action of **AZD5099** is the inhibition of bacterial type II topoisomerases, which are essential for DNA replication, repair, and segregation.



Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

AZD5099 is an ATP-competitive inhibitor that binds to the ATPase domain of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[1] This binding event prevents the hydrolysis of ATP, which is necessary for the conformational changes required for the enzyme's catalytic cycle. The inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks, cessation of DNA synthesis, and ultimately, bacterial cell death.[1]



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Caption: Mechanism of action of AZD5099.

In Vitro Antibacterial Activity

AZD5099 has demonstrated potent in vitro activity against a range of bacterial pathogens. The minimum inhibitory concentrations (MICs) for key organisms are summarized below.



Organism	Strain	MIC (μg/mL)
Staphylococcus aureus	MSSA	0.06
Staphylococcus aureus	MRSA	0.06
Streptococcus pneumoniae	Penicillin-Susceptible	0.06
Streptococcus pneumoniae	Penicillin-Resistant	0.12
Haemophilus influenzae	0.5	
Escherichia coli	>64	_
Escherichia coli	ΔtoIC	0.15

Data represents MIC90 values where available. Data for E. coli Δ tolC, an efflux pump mutant, is included to demonstrate intrinsic activity.

Target Enzyme Inhibition

The inhibitory activity of **AZD5099** against its target enzymes has been quantified through biochemical assays.

Enzyme	Organism	IC50 (nM)
DNA Gyrase (GyrB)	S. aureus	<10
DNA Gyrase (GyrB)	E. coli	<10
Topoisomerase IV (ParE)	S. aureus	86
Topoisomerase IV (ParE)	E. coli	940

Pharmacokinetics

The pharmacokinetic profile of **AZD5099** was evaluated in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. While specific quantitative data from these studies are not fully available in the public domain, the selection of **AZD5099** as a clinical candidate was based on an optimized pharmacokinetic profile.



Preclinical Pharmacokinetics

Preclinical studies indicated that **AZD5099** possessed improved in vivo clearance compared to earlier compounds in the series.[1] This was partly due to reduced interaction with the multidrug resistance-associated protein 2 (Mrp2) transporter, which can contribute to the biliary excretion of drugs.[1] However, detailed parameters such as half-life, volume of distribution, and bioavailability across different preclinical species have not been publicly disclosed.

Clinical Pharmacokinetics

AZD5099 entered Phase I clinical trials in healthy volunteers.[1] The development was subsequently halted due to high inter-individual variability in drug exposure.[2] Specific pharmacokinetic parameters from this study are not publicly available.

Preclinical Efficacy

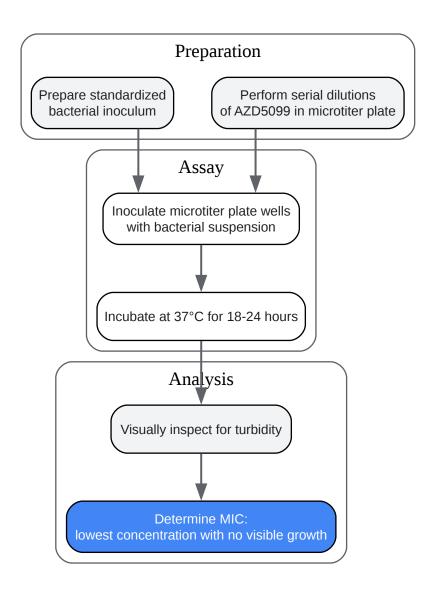
The in vivo efficacy of **AZD5099** was demonstrated in a mouse neutropenic thigh infection model. This model is a standard for evaluating the efficacy of new antibacterial agents.

Mouse Neutropenic Thigh Infection Model

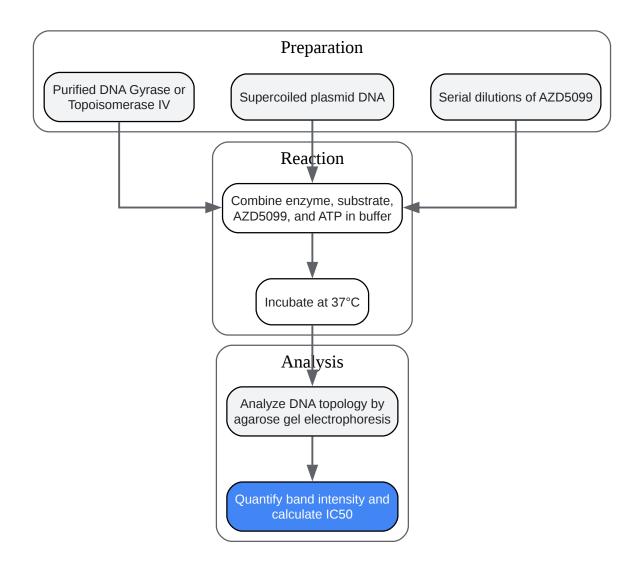
In this model, **AZD5099** showed significant efficacy against Staphylococcus aureus.[1] The study demonstrated a dose-dependent reduction in bacterial burden in the thighs of infected mice.

Experimental Protocols In Vitro Antibacterial Susceptibility Testing (MIC Determination)

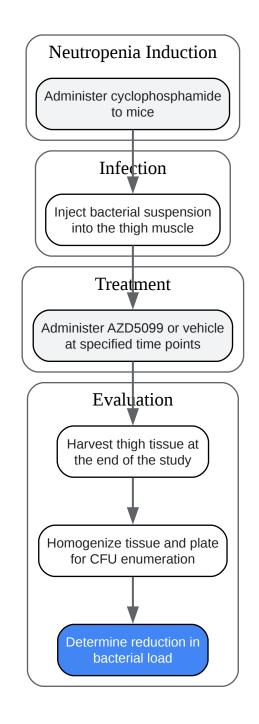












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- 2. Optimization of pyrrolamide topoisomerase II inhibitors toward identification of an antibacterial clinical candidate (AZD5099) PubMed [pubmed.ncbi.nlm.nih.gov]
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